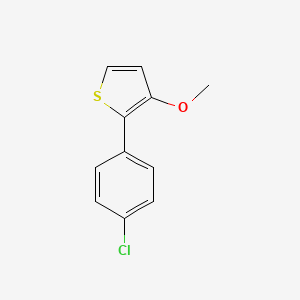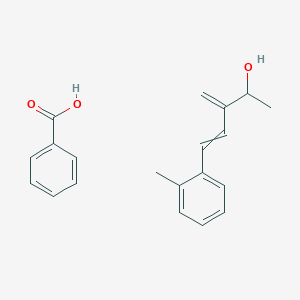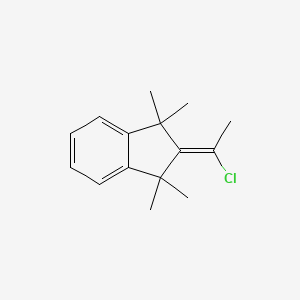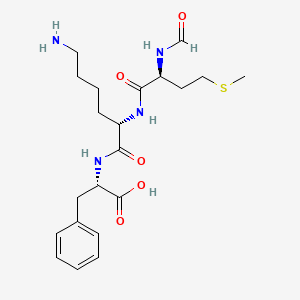![molecular formula C32H22N6O4 B14198853 3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) CAS No. 918948-07-9](/img/structure/B14198853.png)
3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) is a complex organic compound that features a pyrazole core linked to two nitroindole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 5-nitroindole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学研究应用
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a cytotoxic agent against cancer cells.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The nitro groups play a crucial role in its biological activity, contributing to its ability to generate reactive oxygen species and induce oxidative stress in target cells.
相似化合物的比较
Similar Compounds
- (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
- 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones
Uniqueness
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole) is unique due to its dual nitroindole moieties, which confer distinct electronic and steric properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds that lack these moieties.
属性
CAS 编号 |
918948-07-9 |
|---|---|
分子式 |
C32H22N6O4 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
3-[(1,3-diphenylpyrazol-4-yl)-(5-nitro-1H-indol-3-yl)methyl]-5-nitro-1H-indole |
InChI |
InChI=1S/C32H22N6O4/c39-37(40)22-11-13-29-24(15-22)26(17-33-29)31(27-18-34-30-14-12-23(38(41)42)16-25(27)30)28-19-36(21-9-5-2-6-10-21)35-32(28)20-7-3-1-4-8-20/h1-19,31,33-34H |
InChI 键 |
YEYRESDUWUDTDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(C3=CNC4=C3C=C(C=C4)[N+](=O)[O-])C5=CNC6=C5C=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)


![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)



![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)

